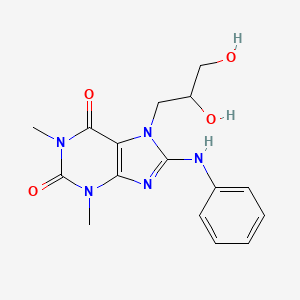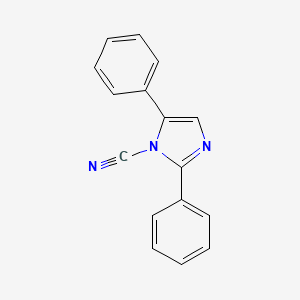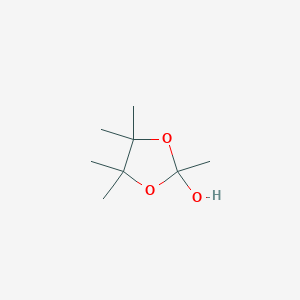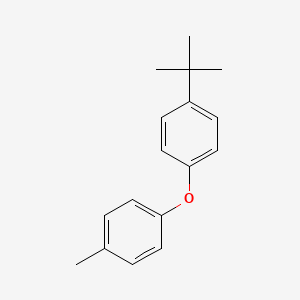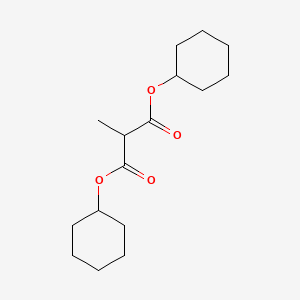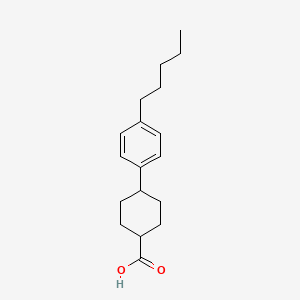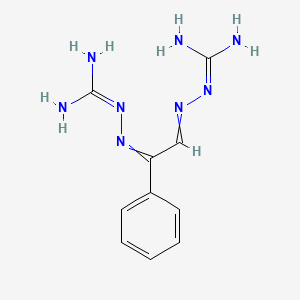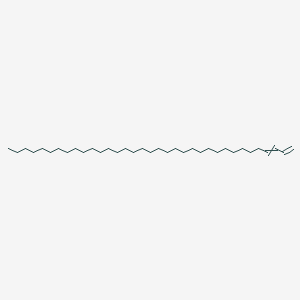
Pentatriacontadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentatriacontadiene is a semiochemical compound with the molecular formula C35H68. It is part of the antennal pheromones of certain insects, such as the parasitoid wasp Leptopilina, and plays a crucial role in chemical communication systems . This compound is involved in various biological processes, including mate attraction, chemical defense, and competition avoidance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentatriacontadiene typically involves the coupling of smaller hydrocarbon units under specific reaction conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds .
Analyse Chemischer Reaktionen
Types of Reactions
Pentatriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Pentatriacontadiene has several scientific research applications, including:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Wirkmechanismus
Pentatriacontadiene exerts its effects through its role as a semiochemical. In insects, it is transferred between male and female antennae during courtship, eliciting receptiveness in females. The molecular targets include specific receptors on the antennae that recognize and bind to the compound, triggering a series of behavioral responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridomyrmecin: Another semiochemical used by insects for defense and communication.
Cuticular Hydrocarbons: Compounds found on the cuticle of insects that play a role in chemical communication.
Uniqueness
Pentatriacontadiene is unique in its specific role in the antennal pheromones of certain parasitoid wasps. Unlike other semiochemicals, it is involved in both mate attraction and competition avoidance, highlighting its multifunctional nature .
Eigenschaften
CAS-Nummer |
77046-54-9 |
|---|---|
Molekularformel |
C35H68 |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
pentatriaconta-1,3-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-35H2,2H3 |
InChI-Schlüssel |
OOIVGQOUPUNUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




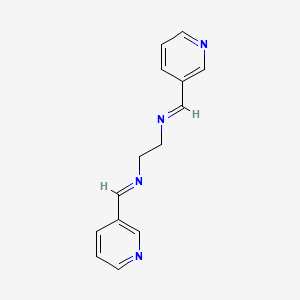
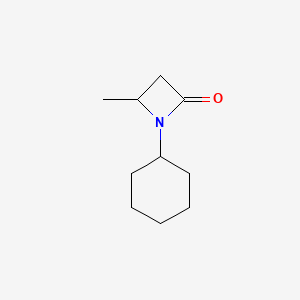
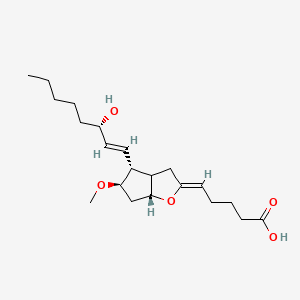
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
